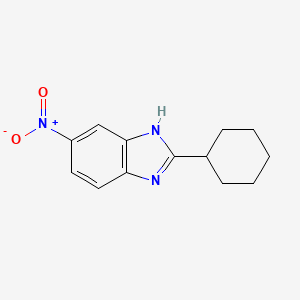
2-cyclohexyl-5-nitro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-5-nitro-1H-benzimidazole is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Cyclohexyl-5-nitro-1H-benzimidazole is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
This compound is characterized by its benzimidazole core, which is known for its diverse biological activities. The nitro group at the 5-position and the cyclohexyl group at the 2-position contribute to its unique properties.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in several biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with a benzimidazole structure often display antimicrobial properties. A study demonstrated that derivatives of benzimidazole exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Benzimidazole derivatives have been explored for their anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study reported that certain benzimidazole derivatives induced apoptosis in human cancer cell lines via the mitochondrial pathway .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes linked to disease processes. For example, it has been found to inhibit lipoxygenases, which are implicated in inflammatory responses and cancer progression. The structure-activity relationship (SAR) studies suggest that modifications in the benzimidazole scaffold can enhance enzyme inhibition .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Interaction : Binding to active sites of enzymes, leading to inhibition of their activity.
- Cellular Uptake : Facilitating entry into cells where it can exert effects on intracellular targets.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
Case Studies
Several case studies have documented the effects of this compound:
- Antibacterial Efficacy : In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that suggests significant antibacterial activity .
- Cancer Cell Line Studies : In vitro assays using MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation, suggesting its potential therapeutic role in inflammatory diseases .
Data Summary
Propiedades
IUPAC Name |
2-cyclohexyl-6-nitro-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-16(18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPKIIZGCWKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













